2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide
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Overview
Description
2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide is an organic compound with a complex structure that includes an amine group, an acetamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methyl-aniline and acetic anhydride.
Reaction: The aniline derivative undergoes acetylation with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactions: Acts as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenylacetamide: Lacks the ethyl and methyl substituents on the phenyl ring.
2-Amino-N-(2-methylphenyl)-acetamide: Contains only a methyl substituent on the phenyl ring.
2-Amino-N-(2-ethylphenyl)-acetamide: Contains only an ethyl substituent on the phenyl ring.
Uniqueness
2-Amino-N-(2-ethyl-6-methyl-phenyl)-acetamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMZLQYSLUNBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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